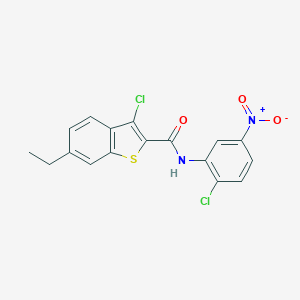
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as substituted anilines, aldehydes, and nitriles.
Cyclization Reaction: The key step involves a cyclization reaction to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are often used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor Binding: It might bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Nitro-substituted Compounds: Compounds with nitro groups that exhibit similar chemical reactivity.
Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups that share similar biological activities.
Uniqueness
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N4O6 |
|---|---|
Molecular Weight |
518.6g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H30N4O6/c1-15-7-8-16(32(34)35)11-19(15)31-20-12-28(2,3)13-21(33)24(20)23(18(14-29)27(31)30)17-9-10-22(36-4)26(38-6)25(17)37-5/h7-11,23H,12-13,30H2,1-6H3 |
InChI Key |
GPQGVXXSBJTFAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B445356.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-thiophenecarbohydrazide](/img/structure/B445358.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445359.png)


![DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B445366.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B445373.png)
![2-(3-bromophenyl)-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B445374.png)


